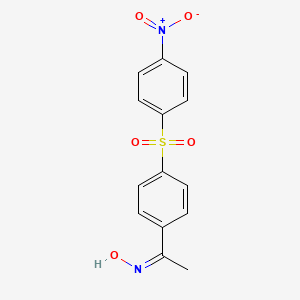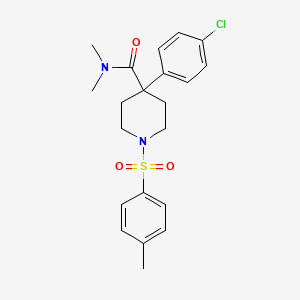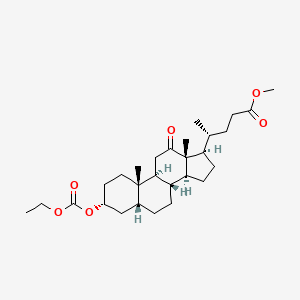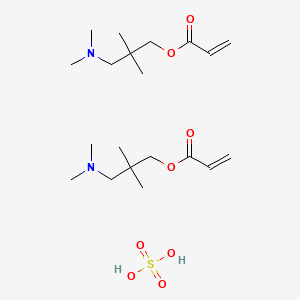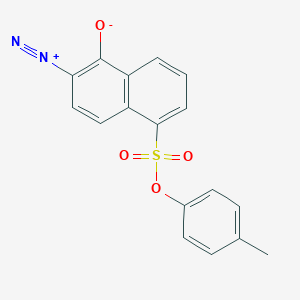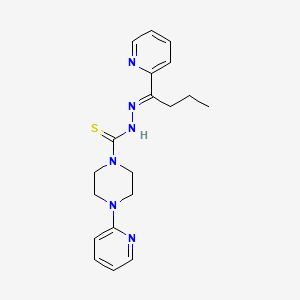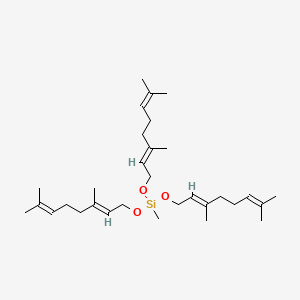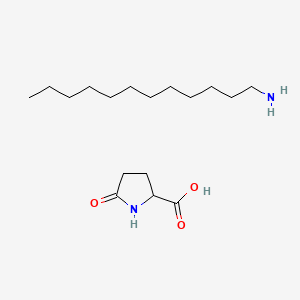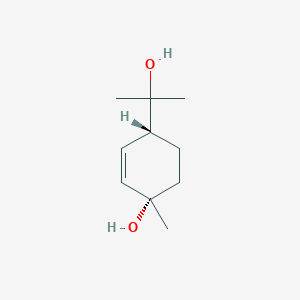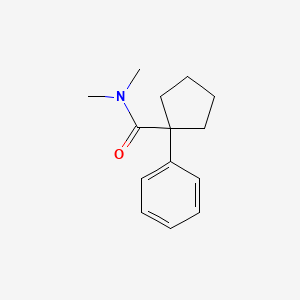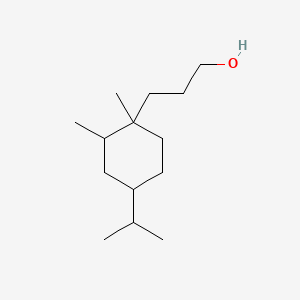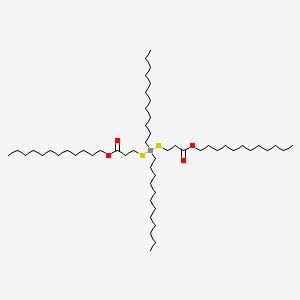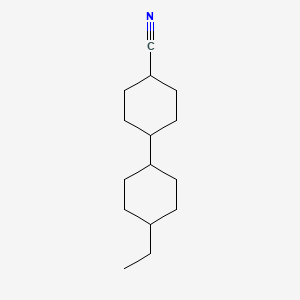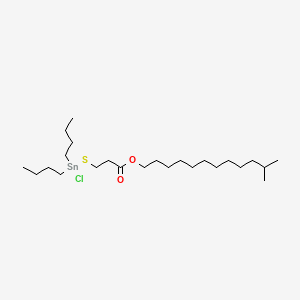
Isotridecyl 3-((dibutylchlorostannyl)thio)propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Die Herstellung von Isotridecyl-3-[(Dibutylchlorostannyl)thio]propionat beinhaltet die Reaktion von Isotridecylalkohol mit 3-[(Dibutylchlorostannyl)thio]propionsäure. Die Reaktion erfolgt in der Regel unter kontrollierten Bedingungen, um die korrekte Bildung der Esterbindung zu gewährleisten. Industrielle Produktionsverfahren können die Verwendung von Katalysatoren und spezifischen Reaktionsbedingungen umfassen, um die Ausbeute und Reinheit zu optimieren .
Analyse Chemischer Reaktionen
Isotridecyl-3-[(Dibutylchlorostannyl)thio]propionat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu den entsprechenden Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Alkohole oder Thiole umwandeln.
Substitution: Die Chlorostannylgruppe kann mit geeigneten Reagenzien und Bedingungen durch andere funktionelle Gruppen substituiert werden.
Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Isotridecyl-3-[(Dibutylchlorostannyl)thio]propionat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese anderer Organozinnverbindungen verwendet.
Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität und Interaktionen mit biologischen Molekülen untersucht.
Medizin: Es werden laufende Forschungen durchgeführt, um seine potenziellen therapeutischen Anwendungen zu untersuchen, einschließlich seiner Verwendung als Arzneimittelträger.
Industrie: Es wird bei der Produktion verschiedener industrieller Chemikalien und Materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Isotridecyl-3-[(Dibutylchlorostannyl)thio]propionat beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann die Aktivität dieser Zielstrukturen durch Bindung an spezifische Stellen modulieren, was zu Veränderungen in zellulären Signalwegen und Prozessen führt. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab .
Wirkmechanismus
The mechanism of action of isotridecyl 3-[(dibutylchlorostannyl)thio]propionate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Isotridecyl-3-[(Dibutylchlorostannyl)thio]propionat kann mit anderen Organozinnverbindungen verglichen werden, wie zum Beispiel:
Tributylzinnochlorid: Bekannt für seine Verwendung als Biozid und Antifoulingmittel.
Dibutylzinndilaurat: Wird als Katalysator bei der Herstellung von Polyurethanen verwendet.
Triphenylzinnoxid: Wird als Pestizid eingesetzt.
Die Einzigartigkeit von Isotridecyl-3-[(Dibutylchlorostannyl)thio]propionat liegt in seiner spezifischen Struktur und seinen funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen .
Eigenschaften
CAS-Nummer |
84788-16-9 |
|---|---|
Molekularformel |
C24H49ClO2SSn |
Molekulargewicht |
555.9 g/mol |
IUPAC-Name |
11-methyldodecyl 3-[dibutyl(chloro)stannyl]sulfanylpropanoate |
InChI |
InChI=1S/C16H32O2S.2C4H9.ClH.Sn/c1-15(2)11-9-7-5-3-4-6-8-10-13-18-16(17)12-14-19;2*1-3-4-2;;/h15,19H,3-14H2,1-2H3;2*1,3-4H2,2H3;1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
OIXIYYAZKGYDNG-UHFFFAOYSA-L |
Kanonische SMILES |
CCCC[Sn](CCCC)(SCCC(=O)OCCCCCCCCCCC(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


